molecular formula C11H9NO3 B1365160 Methyl 4-hydroxyquinoline-8-carboxylate CAS No. 860206-84-4

Methyl 4-hydroxyquinoline-8-carboxylate

Cat. No.: B1365160
CAS No.: 860206-84-4
M. Wt: 203.19 g/mol
InChI Key: VNLGUOZXFZJECD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its diverse biological activities and potential applications in various scientific fields. The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in many pharmacologically active compounds.

Mechanism of Action

Target of Action

Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its wide range of biological activities . The primary targets of 8-HQ derivatives are often enzymes involved in various biochemical pathways. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The interaction of this compound with its targets can result in changes in the activity of these enzymes. For example, IOX1, a related compound, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound is likely involved in the tryptophan metabolism pathway, as 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .

Pharmacokinetics

It’s worth noting that related compounds like iox1 have been reported to suffer from low cell permeability , which could impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of 2OG-dependent enzymes can have significant effects on epigenetic processes .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxyquinoline-8-carboxylate plays a crucial role in biochemical reactions, particularly due to its ability to act as a chelating agent. It forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . These interactions are essential in various enzymatic processes where metal ions serve as cofactors. For instance, the compound can inhibit metalloenzymes by sequestering the metal ions required for their activity. Additionally, it interacts with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that inhibit the activity of metalloenzymes. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism. Additionally, the compound can interact with DNA and RNA, affecting their stability and function. These interactions can result in the modulation of gene expression and the inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antimicrobial activity and modulation of immune responses. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. The compound can influence the levels of metabolites and the overall metabolic flux within the cell. For example, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the nucleus can enhance its effects on gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Its localization can also influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinoline-8-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLGUOZXFZJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469484
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860206-84-4
Record name Methyl 4-hydroxyquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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